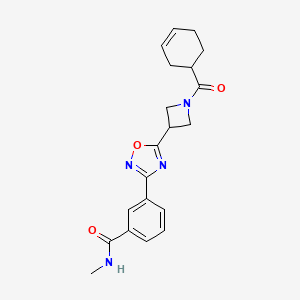![molecular formula C18H20FN5O B2390399 4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418714-81-3](/img/structure/B2390399.png)
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex chemical compound. Given the intricacies of its structure, it finds significant value in various fields like medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves the coupling of 4-fluoro-2-(2-methylpyrazol-3-yl)phenol with a suitable aziridine derivative under controlled conditions. Typical reaction conditions include a base such as potassium carbonate and solvents like dimethylformamide. The process demands careful temperature management to prevent undesired side reactions.
Industrial Production Methods: : On an industrial scale, the production employs continuous flow techniques to enhance the yield and purity. Optimization of reaction conditions, including catalyst usage and reaction time, ensures efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : Using reagents like potassium permanganate.
Reduction: : Under hydrogenation conditions with palladium on carbon.
Substitution: : Halogenation using agents such as N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reactions typically conducted under reflux conditions with an inert atmosphere.
Major Products: : Depending on the reaction type, the products include oxidized derivatives, reduced forms, or substituted phenoxy compounds.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzyme-substrate interactions due to its unique structural properties.
Medicine: : Investigated for its potential as a therapeutic agent in various disorders due to its bioactive nature.
Industry: : Used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The compound exerts its effects through specific interactions with biological targets. It binds to particular enzymes or receptors, modulating their activity. The fluorinated phenoxy group often plays a critical role in enhancing its binding affinity.
Comparison with Similar Compounds
Compared to other similar compounds, like 4-[[2-(4-fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole, it exhibits unique properties:
Unique Structure: : The presence of the 2-methylpyrazol group distinguishes it from other fluorophenoxy derivatives.
Enhanced Bioactivity: : Due to its specific substituents, it shows enhanced bioactivity in certain applications.
Similar Compounds
4-[[2-(4-Fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole
4-[[2-(2-Methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl-1-methylpyrazole
This compound stands out due to its distinct chemical structure and multifaceted applications in scientific research and industry.
Properties
IUPAC Name |
4-[[2-[[4-fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-22-9-13(8-21-22)10-24-11-15(24)12-25-18-4-3-14(19)7-16(18)17-5-6-20-23(17)2/h3-9,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOLTODVRZEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)F)C4=CC=NN4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
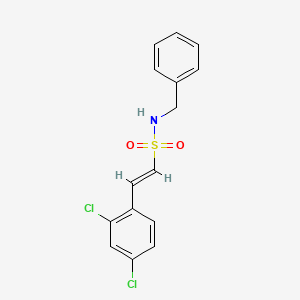
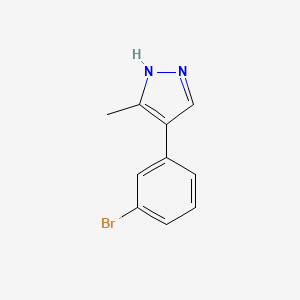
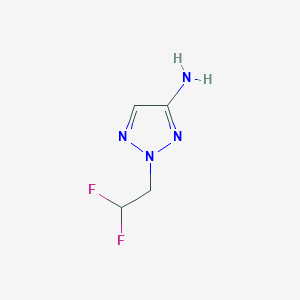
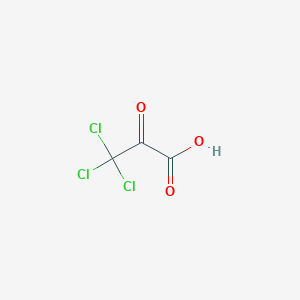
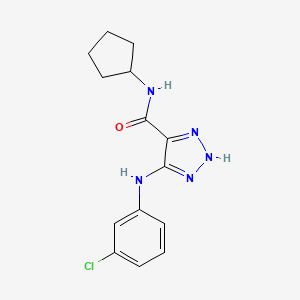
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
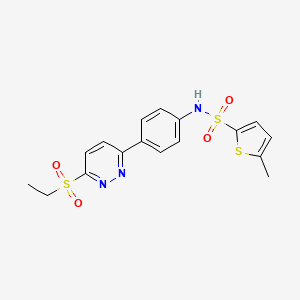
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
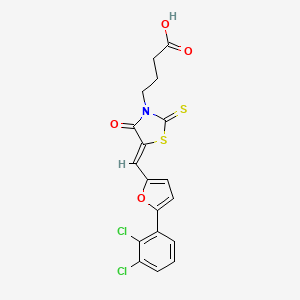
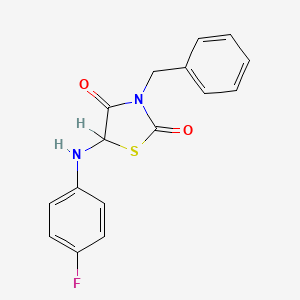
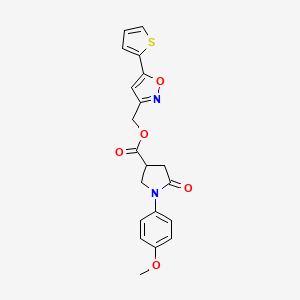
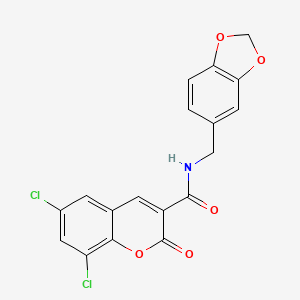
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)
